1,3-Dichloro-4-methoxy-2-methylbenzene
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Overview
Description
1,3-Dichloro-4-methoxy-2-methylbenzene is an organic compound with the molecular formula C₈H₈Cl₂O It is a derivative of benzene, characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-4-methoxy-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These may include Friedel-Crafts acylation followed by conversion reactions to introduce the desired functional groups .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloro-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This is the primary reaction type, where the compound reacts with electrophiles to form substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups attached to the benzene ring.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and hydrogen gas (H₂) with a palladium catalyst for reduction are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro-substituted derivatives .
Scientific Research Applications
1,3-Dichloro-4-methoxy-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-4-methoxy-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s functional groups influence its reactivity and the pathways it engages in during chemical reactions .
Comparison with Similar Compounds
1,4-Dichloro-2-methylbenzene: Similar in structure but lacks the methoxy group.
1,3-Dichloro-2-methylbenzene: Similar but without the methoxy group.
Uniqueness: 1,3-Dichloro-4-methoxy-2-methylbenzene is unique due to the presence of both chlorine and methoxy groups, which impart distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C8H8Cl2O |
---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
1,3-dichloro-4-methoxy-2-methylbenzene |
InChI |
InChI=1S/C8H8Cl2O/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3 |
InChI Key |
WFHMDGOKTUPHLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)OC)Cl |
Origin of Product |
United States |
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